molecular formula C14H16N6O B2417255 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide CAS No. 2034360-78-4

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide

Cat. No. B2417255
CAS RN: 2034360-78-4
M. Wt: 284.323
InChI Key: IQMSUROUAMMXKC-UHFFFAOYSA-N
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Description

The compound “1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyrimidine ring . Pyrazole and pyrimidine derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as pyrazole and pyrimidine derivatives are typically synthesized through multi-step organic reactions . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole and pyrimidine rings are known to undergo various reactions, including substitutions and additions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted based on the functional groups present .

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of various pyrazolopyrimidine derivatives, a category to which 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-cyclopropylazetidine-3-carboxamide belongs. These compounds have shown promise in various biological activities, including antiviral, antitumor, and antimicrobial properties. For example, some pyrazolopyrimidine ribonucleosides have demonstrated significant activity against measles in vitro and moderate antitumor activity against leukemia (Petrie et al., 1985).

Anticancer and Anti-inflammatory Agents

Several studies have synthesized novel pyrazolopyrimidine derivatives and evaluated them as anticancer and anti-inflammatory agents. These compounds exhibit varying degrees of cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Structural Elucidation and Antitumor Activities

The reaction of pyrazole-carboxamides with various compounds has yielded pyrazolopyrimidine derivatives. These compounds have been characterized and assessed for their in vitro antitumor activities against different human cancer cell lines, discussing the structure-activity relationship (Hafez et al., 2013).

Adenosine Receptor Affinity

Pyrazolopyrimidines exhibit adenosine receptor affinity, with some derivatives showing significant antagonist activity at the A1 adenosine receptor. This suggests potential applications in modulating adenosine receptor-mediated processes (Quinn et al., 1991).

Synthesis and Biological Screening

Advanced synthetic methods, such as ultrasound-assisted synthesis, have been used to create antipyrinyl-pyrazolopyrimidine hybrids. These compounds have undergone screening for their biological activities, including anti-inflammatory and anti-cancer activities (Kaping et al., 2020).

SARS-CoV Protease Inhibitors

Research into thienopyrimidine derivatives, related to pyrazolopyrimidines, has shown potential as inhibitors against SARS-CoV protease, indicating potential applications in antiviral therapy (El-All et al., 2016).

Insecticidal and Antibacterial Potential

Studies have also synthesized pyrazolopyrimidine derivatives and evaluated their insecticidal and antibacterial potential, demonstrating the broad spectrum of biological activities these compounds can exhibit (Deohate et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Pyrazole and pyrimidine derivatives have been found to exhibit a range of biological activities, including antileishmanial and antimalarial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

N-cyclopropyl-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c21-14(18-11-2-3-11)10-7-19(8-10)12-6-13(16-9-15-12)20-5-1-4-17-20/h1,4-6,9-11H,2-3,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMSUROUAMMXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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